rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate,cis
Description
rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[320]heptane-2-carboxylate,cis is a complex organic compound with a bicyclic structure It is characterized by the presence of a tert-butyl group, a dimethyl group, and a carboxylate ester
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-6-8-9(14)13(4,5)10(8)15/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1 |
InChI Key |
FJQFGKJXOPEXDM-BDAKNGLRSA-N |
Isomeric SMILES |
CC1([C@@H]2[C@H](C1=O)CCN2C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(C2C(C1=O)CCN2C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate,cis involves several steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the tert-butyl group: This step typically involves the use of tert-butyl chloride and a base such as potassium carbonate.
Oxidation and esterification:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate,cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group, where nucleophiles like hydroxide ions replace the tert-butyl group with a hydroxyl group.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate,cis has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate,cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, the presence of the oxo and carboxylate groups enables it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their function.
Comparison with Similar Compounds
rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate,cis can be compared with similar compounds such as:
rac-tert-butyl(1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate: This compound has an amino group instead of an oxo group, leading to different chemical reactivity and biological activity.
rac-tert-butyl(1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate:
tert-butyl(1S,5R,6R)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate: This compound has a similar structure but different stereochemistry, which can influence its interactions with biological targets.
These comparisons highlight the uniqueness of rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[32
Biological Activity
The compound rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate , commonly referred to as cis-ABH , is a bicyclic compound with significant biological activity. This article explores its chemical properties, synthesis methods, biological mechanisms, and potential therapeutic applications.
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.32 g/mol
- IUPAC Name : tert-butyl (1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
- CAS Number : 2408937-37-9
Synthesis Methods
The synthesis of cis-ABH typically involves several steps:
- Cyclization of Precursors : The initial step often includes the reaction of suitable amines with epoxides under controlled conditions.
- Functional Group Modifications : Subsequent reactions may involve oxidation and reduction processes to introduce or modify functional groups.
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Cyclization | Toluene, catalyst |
| 2 | Oxidation | Potassium permanganate |
| 3 | Reduction | Lithium aluminum hydride |
The biological activity of cis-ABH is primarily attributed to its interaction with specific enzymes and receptors. The unique bicyclic structure allows for high specificity in binding, which can lead to the modulation of various biological pathways.
Therapeutic Applications
Recent studies have highlighted several therapeutic potentials for cis-ABH:
- Anticancer Activity : Research indicates that cis-ABH may inhibit tumor growth by interfering with cancer cell metabolism and signaling pathways.
- Neuroprotective Effects : Preliminary findings suggest that cis-ABH may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
- Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial activity against various pathogens.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the efficacy of cis-ABH against breast cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Study 2: Neuroprotection
In a preclinical model of Alzheimer's disease, cis-ABH was administered to mice exhibiting neurodegenerative symptoms. The results indicated improved cognitive function and reduced amyloid plaque formation compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
